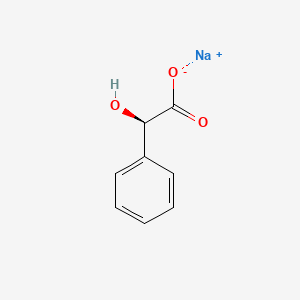
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- is an organosulfur compound belonging to the imidazole family It is characterized by the presence of a thiourea group within its structure, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- typically involves the reaction of 4-chlorobenzylamine with carbon disulfide and potassium hydroxide, followed by cyclization with formaldehyde. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- involves its interaction with various molecular targets. The thiourea group can form strong hydrogen bonds with biological macromolecules, inhibiting enzyme activity or disrupting cellular processes. The compound may also interact with metal ions, affecting metalloprotein functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: Similar structure but with a methyl group instead of a chlorophenyl group.
2-Imidazolidinethione: A cyclic unsaturated thiourea with similar reactivity.
Uniqueness
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- is unique due to the presence of the chlorophenyl group, which enhances its reactivity and potential applications in medicinal chemistry. This structural feature allows for more diverse chemical modifications and interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
93103-24-3 |
|---|---|
Molekularformel |
C10H9ClN2S |
Molekulargewicht |
224.71 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methyl]-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)5-9-6-12-10(14)13-9/h1-4,6H,5H2,(H2,12,13,14) |
InChI-Schlüssel |
UTRATPYFFGDPIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CNC(=S)N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


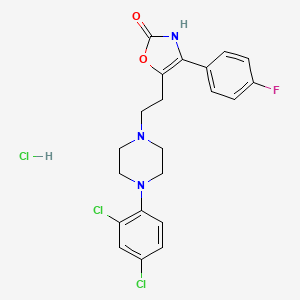
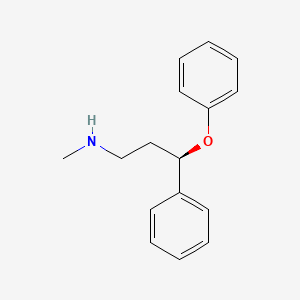
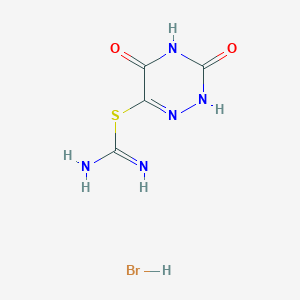
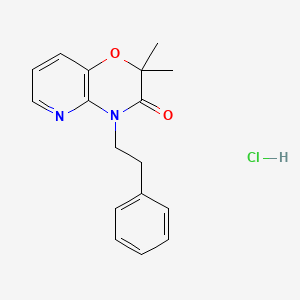
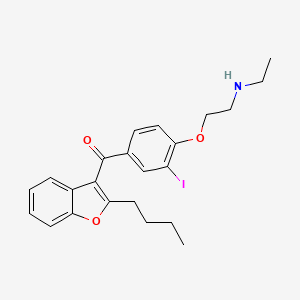

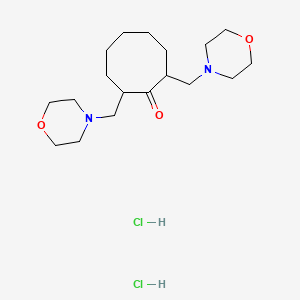
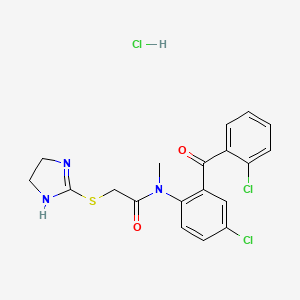


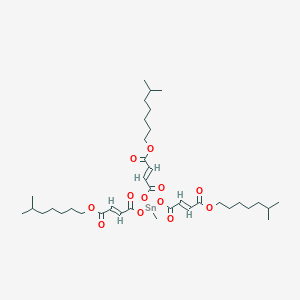

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
